

Application Notes and Protocols for Carbenoxolone Disodium in Patch Clamp Electrophysiology

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Compound of Interest

Compound Name: Carbenoxolone Disodium

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These application notes provide a comprehensive guide for utilizing **Carbenoxolone Disodium** (CBX) as a gap junction blocker in patch clamp electrophysiology studies. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes quantitative data, and addresses the critical considerations of off-target effects.

Introduction

Carbenoxolone, a derivative of glycyrrhetic acid, is a widely used pharmacological agent to block gap junction channels formed by connexin proteins.^{[1][2]} Gap junctions are intercellular channels crucial for direct cell-to-cell communication, allowing the passage of ions and small molecules, thereby playing a vital role in coordinating cellular activities in various tissues, including the nervous system and the heart.^{[3][4]} In patch clamp electrophysiology, CBX is applied to investigate the functional roles of gap junctional communication in neuronal synchronization, cardiac rhythmicity, and other physiological and pathophysiological processes.

Mechanism of Action: Carbenoxolone is understood to block gap junction channels by binding to connexin proteins and interfering with the channel pore's formation and gating.^[2] This action disrupts the electrical and metabolic coupling between adjacent cells. It is important to note that

while effective, Carbenoxolone is not a completely specific gap junction blocker and can have several off-target effects.[\[5\]](#)[\[6\]](#)

Quantitative Data: Efficacy and Off-Target Effects

The following tables summarize the quantitative data for Carbenoxolone's inhibitory activity on gap junctions and other channels.

Table 1: Inhibitory Concentrations of Carbenoxolone on Gap Junctions and Pannexins

Target Channel	Cell Type / Expression System	Method	IC50 / Effective Concentration	Reference(s)
Astrocyte Gap Junctions	Rat Hippocampal Slices	Dual whole-cell patch clamp	~220 μ M (half reduction)	[7]
Cx26	Xenopus oocytes	Electrophysiology	21 μ M	[1]
Cx38	Xenopus oocytes	Electrophysiology	34 μ M	[1]
Cx43	Bovine Aortic Endothelial Cells	Scrape-load dye transfer	Dose-dependent inhibition	[8]
Panx1	Xenopus oocytes	Electrophysiology	5 μ M	[1]
Panx1	Mouse Embryonic Kidney (HEK)293 cells	Electrophysiology	4 μ M	[1]
Panx1	Human Embryonic Kidney (HEK)293 cells	Electrophysiology	2 μ M	[1]

Table 2: Off-Target Effects of Carbenoxolone

Target	Effect	Concentration	Cell Type / Preparation	Reference(s)
AMPA Receptors	Reduction of EPSCs	10-100 μ M	Mouse Hippocampal Neurons	[9]
NMDA Receptors	Reduction of EPSCs	100 μ M	Mouse Hippocampal Neurons	[9]
GABA-A Receptors	Reduction of IPSCs	10-100 μ M	Mouse Hippocampal Neurons	[5]
Voltage-gated Ca^{2+} Channels	Blockade of currents	$\text{IC}_{50} = 48 \mu\text{M}$	Retina	[1]
P2X ₇ Receptors	Blockade	$\text{IC}_{50} = 175 \text{ nM}$	Not specified	[1]
Action Potential Firing	Increased width, reduced rate	50-100 μ M	Mouse Hippocampal Neurons	[9]

Experimental Protocols

Preparation of Carbenoxolone Stock Solution

Materials:

- **Carbenoxolone Disodium** salt (M.Wt: 614.72 g/mol)
- Sterile deionized water or DMSO
- Sterile microcentrifuge tubes

Protocol:

- Dissolving in Water: **Carbenoxolone disodium** salt is soluble in water up to 100 mM. For a 100 mM stock solution, dissolve 61.47 mg of Carbenoxolone in 1 ml of sterile deionized

water. Gentle heating may be required to fully dissolve the compound.[\[10\]](#)

- Dissolving in DMSO: Alternatively, a stock solution can be prepared in DMSO.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for up to 6 months or at -80°C for up to one year.[\[11\]](#)

Application of Carbenoxolone in Patch Clamp Experiments

This protocol provides a general guideline for applying Carbenoxolone to cultured cells or acute tissue slices during a patch clamp recording.

Materials:

- Prepared cell culture or acute tissue slice in a recording chamber
- Extracellular (bath) solution
- Intracellular (pipette) solution
- Carbenoxolone stock solution
- Perfusion system

Protocol:

- Establish a Stable Recording: Obtain a whole-cell patch clamp recording from the cell of interest and ensure a stable baseline recording for at least 5-10 minutes before applying Carbenoxolone.
- Prepare Working Solution: Dilute the Carbenoxolone stock solution to the desired final concentration (typically 50-100 μM for brain slices) in the extracellular solution.[\[9\]](#) Ensure thorough mixing.
- Bath Application: Perfuse the recording chamber with the Carbenoxolone-containing extracellular solution. The time to reach a steady-state block can vary, typically taking 10-15

minutes for gap junction channels.[6]

- **Monitor Effects:** Continuously monitor the electrophysiological parameters of interest (e.g., junctional currents in dual patch recordings, spontaneous synaptic activity, or firing patterns).
- **Washout:** To test for reversibility, perfuse the chamber with the control extracellular solution (without Carbenoxolone). Washout may be incomplete.[9]

Example Electrophysiological Solutions:

Solution Type	Component	Concentration (mM)
Extracellular (ACSF for brain slices)	NaCl	127
	KCl	2.5
	NaH ₂ PO ₄	1.25
	NaHCO ₃	25
	CaCl ₂	2
	MgCl ₂	1
	D-Glucose	25
Intracellular (K-Gluconate based)	K-Gluconate	140
	HEPES	10
	EGTA	0.2
	Mg-ATP	4
	Na ₂ -GTP	0.3
	Phosphocreatine	10

Note: These are example solutions and may need to be optimized for your specific cell type and experimental goals.

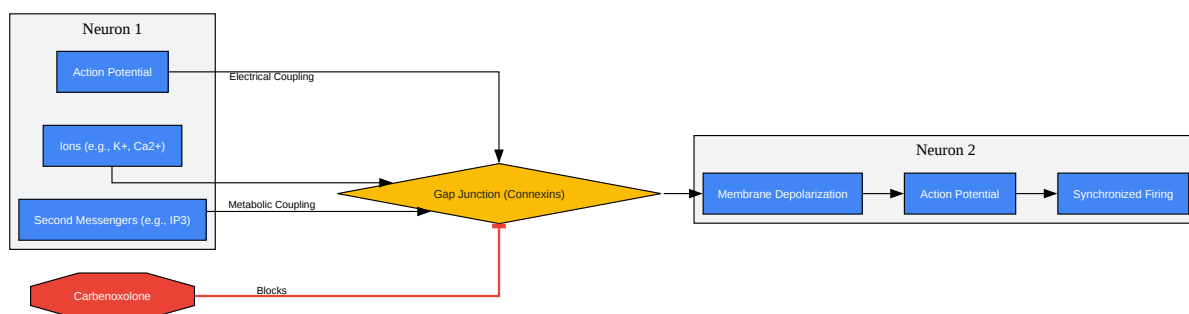
Control Experiments

Due to the known off-target effects of Carbenoxolone, it is crucial to perform appropriate control experiments:

- **Vehicle Control:** Apply the vehicle (e.g., water or DMSO at the same final concentration used for the CBX dilution) to the preparation to ensure it has no effect on the recorded parameters.
- **Use of an Inactive Analog:** Glycyrrhizic acid, a precursor to Carbenoxolone, can be used as a negative control as it is generally considered inactive in blocking gap junctions at similar concentrations.[5]
- **Characterize Off-Target Effects:** In your specific preparation, it is advisable to test for the known off-target effects of Carbenoxolone (e.g., on AMPA, NMDA, and GABA-A receptors) to properly interpret your results. This can be done by isolating these currents pharmacologically.[9]
- **Alternative Gap Junction Blockers:** To confirm that the observed effects are due to gap junction blockade, consider using other, structurally different gap junction inhibitors such as mefloquine or mimetic peptides (e.g., Gap26, Gap27), keeping in mind their own potential off-target effects.[5][6]

Visualizing Pathways and Workflows

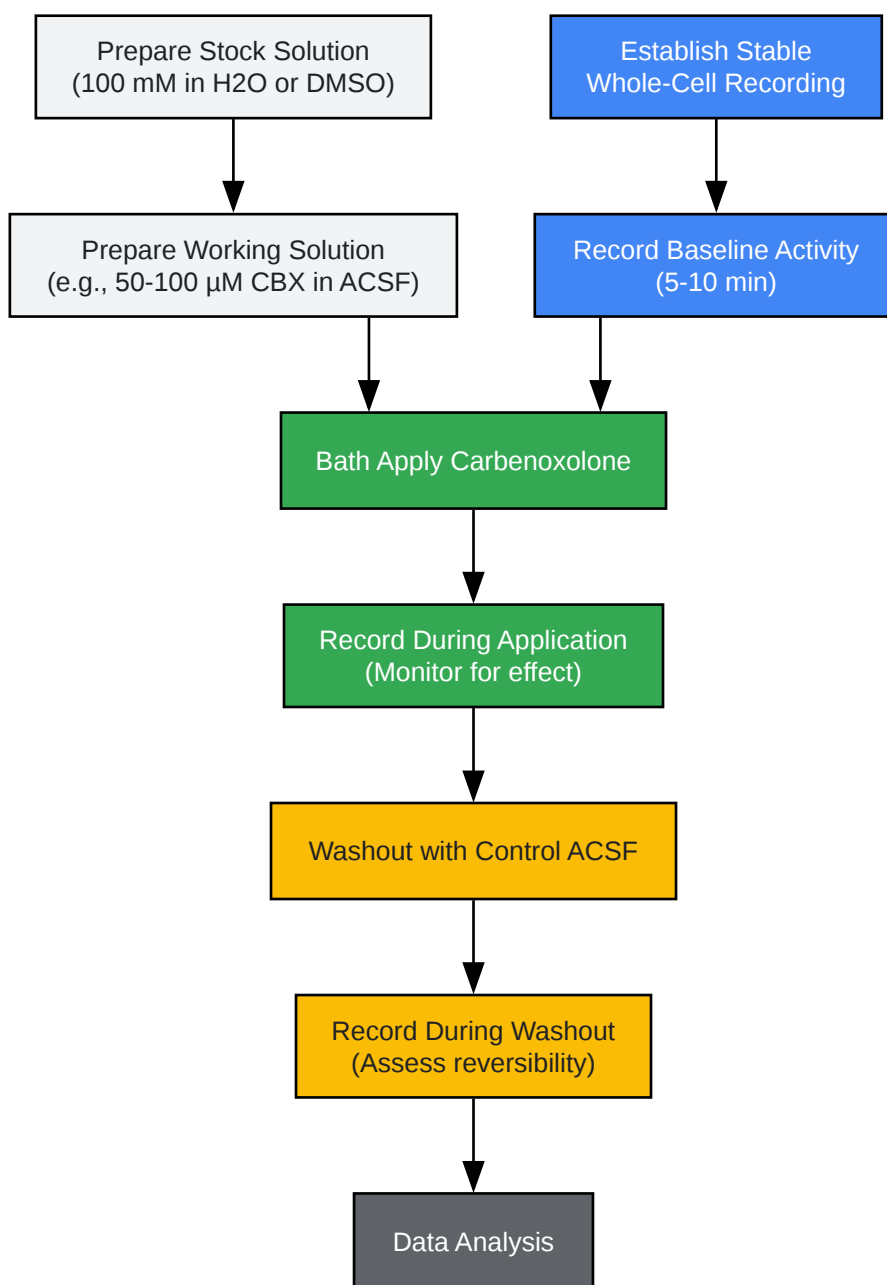
Signaling Pathway: Gap Junctions in Neuronal Synchronization



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Caption: Carbenoxolone blocks gap junctions, inhibiting intercellular signaling.

Experimental Workflow: Patch Clamp with Carbenoxolone



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References

- 1. Inhibitors of connexin and pannexin channels as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Gap Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conduction System Tutorial [vhlab.umn.edu]
- 5. Tales of a Dirty Drug: Carbenoxolone, Gap Junctions, and Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Epileptic Effects of Carbenoxolone In Vitro and In Vivo [mdpi.com]
- 8. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct Actions of Carbenoxolone on Synaptic Transmission and Neuronal Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. medchemexpress.com [medchemexpress.com]
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